molecular formula C12H26N2O2 B008368 Tert-butyl N-(7-aminoheptyl)carbamate CAS No. 99733-18-3

Tert-butyl N-(7-aminoheptyl)carbamate

Cat. No.: B008368
CAS No.: 99733-18-3
M. Wt: 230.35 g/mol
InChI Key: DTJYPERGUPPXRU-UHFFFAOYSA-N
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Description

Tert-butyl N-(7-aminoheptyl)carbamate: is a chemical compound with the molecular formula C12H26N2O2 . It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used in organic synthesis and as a building block in the preparation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(7-aminoheptyl)carbamate typically involves the reaction of heptane-1,7-diamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to improve yield and purity. The process involves similar steps as the laboratory synthesis but may include additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkyl halides, acyl chlorides, and bases like triethylamine.

    Deprotection: Trifluoroacetic acid, hydrochloric acid, and other mild acids.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tert-butyl N-(7-aminoheptyl)carbamate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthesis, the Boc group can be removed under mild acidic conditions to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

  • N-(6-aminohexyl)carbamic acid tert-butyl ester
  • N-Boc-1,6-diaminohexane
  • N-(tert-butoxycarbonyl)-1,6-hexanediamine

Comparison: Tert-butyl N-(7-aminoheptyl)carbamate is similar to these compounds in that they all contain Boc-protected amino groups. the length of the alkane chain and the position of the amine groups differ, which can influence their reactivity and applications. This compound has a seven-carbon alkane chain, making it unique compared to the six-carbon chains in the similar compounds listed .

Properties

IUPAC Name

tert-butyl N-(7-aminoheptyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJYPERGUPPXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99733-18-3
Record name Heptane-1,7-diamine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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